molecular formula C25H17NOS B11647534 10H-Phenothiazine, 10-([1,1'-biphenyl]-4-ylcarbonyl)-

10H-Phenothiazine, 10-([1,1'-biphenyl]-4-ylcarbonyl)-

Cat. No.: B11647534
M. Wt: 379.5 g/mol
InChI Key: PUEOEIRHQGNSFV-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 10-([1,1’-biphenyl]-4-ylcarbonyl)-: is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure Phenothiazine and its derivatives have been widely studied due to their diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-([1,1’-biphenyl]-4-ylcarbonyl)- typically involves the reaction of phenothiazine with a biphenyl derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. For example, phenothiazine can be reacted with 4-bromobiphenyl in the presence of a palladium catalyst and a base such as sodium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 10H-Phenothiazine, 10-([1,1’-biphenyl]-4-ylcarbonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenothiazine derivatives.

Comparison with Similar Compounds

Uniqueness: The presence of the biphenyl carbonyl group in 10H-Phenothiazine, 10-([1,1’-biphenyl]-4-ylcarbonyl)- imparts unique electronic and steric properties, making it distinct from other phenothiazine derivatives. This modification can enhance its reactivity and interaction with specific molecular targets, thereby broadening its range of applications.

Properties

Molecular Formula

C25H17NOS

Molecular Weight

379.5 g/mol

IUPAC Name

phenothiazin-10-yl-(4-phenylphenyl)methanone

InChI

InChI=1S/C25H17NOS/c27-25(20-16-14-19(15-17-20)18-8-2-1-3-9-18)26-21-10-4-6-12-23(21)28-24-13-7-5-11-22(24)26/h1-17H

InChI Key

PUEOEIRHQGNSFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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